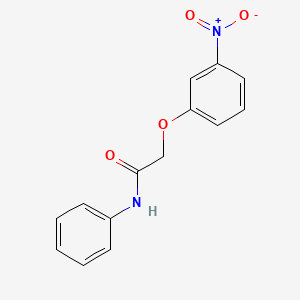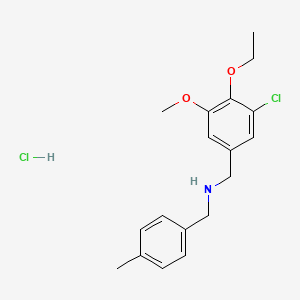![molecular formula C21H16ClN3O B4404635 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide, commonly known as BMVCB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. BMVCB is a benzimidazole derivative that exhibits potent inhibitory effects on several enzymes, making it a promising candidate for drug discovery and development.
Wirkmechanismus
BMVCB exerts its inhibitory effects on enzymes through the formation of covalent bonds with the active site of the enzyme, thereby blocking its activity. The compound also exhibits high selectivity towards specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects
BMVCB has been shown to exhibit several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of intraocular pressure in glaucoma patients. The compound also exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
BMVCB offers several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes, making it a valuable tool for studying enzyme function and regulation. However, the compound also exhibits some limitations, including its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of BMVCB, including the identification of new targets for the compound, the optimization of its pharmacokinetic properties, and the development of new derivatives with improved potency and selectivity. Additionally, the compound's potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer, warrant further investigation and clinical trials to evaluate its efficacy and safety.
In conclusion, BMVCB is a promising synthetic compound that exhibits potent inhibitory effects on several enzymes, making it a valuable tool for drug discovery and development. Its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology, make it a valuable compound for scientific research. However, further studies are needed to fully understand its biochemical and physiological effects and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
BMVCB has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory effects on several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, making it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-13-10-11-14(20-23-17-8-4-5-9-18(17)24-20)12-19(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBBRYNMUSMHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4404552.png)


![1-[3-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4404577.png)
![4-{2-[2-(2-sec-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4404590.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4404605.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4404612.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B4404629.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)

![4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4404655.png)